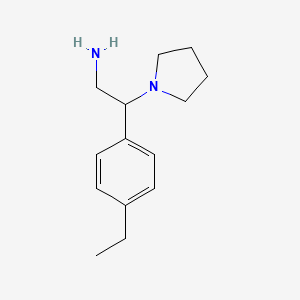

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-12-5-7-13(8-6-12)14(11-15)16-9-3-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGLRNJIKPUVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CN)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, also known by its chemical formula C14H22N2, is a compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can be represented by the following:

- Molecular Formula : C14H22N2

- Molecular Weight : 218.34 g/mol

- SMILES Notation : CCC1=CC=C(C=C1)C(CN)N2CCCC2

- InChI Key : QCGLRNJIKPUVEA-UHFFFAOYSA-N

The compound features a pyrrolidine ring attached to a phenethylamine structure, which is significant for its potential biological interactions.

Research indicates that compounds similar to 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can lead to psychoactive effects, making it relevant in the study of new psychoactive substances (NPS) .

Study on Structural Analogues

A study investigating pyrrole-based compounds explored their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, highlighting their potential as effective antibacterial agents . Although 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine was not directly tested, its structural similarities suggest it could exhibit comparable activity.

Toxicokinetics and Health Implications

The implications of new psychoactive substances like 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine have been reviewed extensively. These substances often lead to significant health consequences due to their unpredictable effects on the central nervous system . Understanding the toxicokinetics of such compounds is crucial for assessing their safety profile.

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 219.18558 | 154.0 |

| [M+Na]+ | 241.16752 | 164.3 |

| [M+NH4]+ | 236.21212 | 162.6 |

| [M+K]+ | 257.14146 | 159.1 |

| [M-H]- | 217.17102 | 157.8 |

This table summarizes the predicted collision cross-section values for various adducts of the compound, which are essential for understanding its behavior in mass spectrometry analyses.

Scientific Research Applications

Medicinal Chemistry

1.1 Potential Therapeutic Uses

Research indicates that compounds similar to 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine may exhibit pharmacological properties beneficial for treating various conditions, particularly in the central nervous system (CNS). The compound's structural similarities to known psychoactive substances suggest it could potentially be explored for its effects on mood disorders, anxiety, and cognitive enhancement.

Case Study: CNS Disorders

A study focusing on the pharmacodynamics of pyrrolidine derivatives highlighted their potential as modulators for neurotransmitter systems involved in mood regulation. These compounds can influence serotonin and dopamine pathways, making them candidates for further investigation in treating depression and anxiety disorders .

Neuropharmacology

2.1 Mechanisms of Action

The unique structure of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine allows it to interact with various neurotransmitter receptors. Preliminary docking studies suggest that it may bind effectively to receptors involved in the modulation of pain and mood .

Table 1: Binding Affinity Comparisons

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | Serotonin Receptor | TBD |

| Similar Compound A | Dopamine Receptor | TBD |

| Similar Compound B | Nociceptin Receptor | TBD |

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can be approached through several methods involving the reaction of appropriate precursors under controlled conditions. The compound can be synthesized via nucleophilic substitution reactions or through reductive amination techniques, which have been documented in various studies .

3.2 Physical Properties

The compound appears as a liquid at room temperature and is characterized by its stability under standard laboratory conditions. It is recommended to store this compound at temperatures below -10 °C to maintain its integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L76 and L77 (CRISPR-Cas9 Delivery Systems)

- L76 : 2-(Pyrrolidin-1-yl)ethan-1-amine head group.

- L77: 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine head group. Both compounds form nanoparticles (~120 nm) with high surface charge (~50 mV), critical for Cas9 protein complexation.

| Compound | Head Group | Size (nm) | Surface Charge (mV) | Application |

|---|---|---|---|---|

| Target Compound | 4-Ethylphenyl-pyrrolidine | N/A | N/A | Research intermediate |

| L76 | Pyrrolidin-1-yl | 120.2 | 53.8 | CRISPR-Cas9 delivery |

| L77 | 1-Methylpyrrolidin-2-yl | 111.2 | 50.7 | CRISPR-Cas9 delivery |

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine Dihydrochloride

- Structural Difference : 3-Chlorophenyl substituent vs. 4-ethylphenyl in the target compound.

- Synthesis : Prepared via microwave-assisted coupling with dicyandiamide (LC-MS [M+H]+: 309.0) .

- Impact of Substituent : The electron-withdrawing chlorine atom may enhance binding to amine receptors but reduce metabolic stability compared to the ethyl group’s hydrophobic effects .

Benzimidazole-Based Opioid Agonists (Etonitazepyne, Protonitazene)

- Etonitazepyne : 2-(4-Ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazole.

- Protonitazene : N,N-Diethyl-2-(5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine.

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine

- Structural Difference: Pyrrolidine linked via a phenoxy group instead of direct attachment to the ethylphenyl group.

Bromodomain Inhibitors (e.g., BRD4(D1) Complex Ligands)

- Example Compound: 2-[(3R)-3-(5-[2-(3,5-Dimethylphenoxy)pyrimidin-4-yl]-4-(4-iodophenyl)-1H-imidazol-1-yl)pyrrolidin-1-yl]ethan-1-amine. Structural Complexity: Additional pyrimidine and imidazole rings enable high-affinity BRD4 binding (IC₅₀ < 100 nM). Comparison: The target compound’s lack of extended aromatic systems limits its utility in epigenetic targeting but simplifies synthesis .

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine?

The synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting a ketone (e.g., 1-(4-ethylphenyl)ethanone) with a pyrrolidine-containing amine under basic conditions (e.g., sodium hydroxide in ethanol at elevated temperatures) to form intermediate enones .

- Cyclization or functionalization : Treating intermediates with guanidine derivatives (e.g., guanidine nitrate) in the presence of lithium hydroxide, followed by refluxing in ethanol. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is standard .

Q. How is the compound characterized structurally?

Key methods include:

- Spectroscopy : IR for functional groups (e.g., NH stretch ~3360 cm⁻¹, C=O ~1675 cm⁻¹), LC-MS for molecular ion confirmation, and NMR (¹H/¹³C) to verify substituent positions .

- Chromatography : Purity is assessed via HPLC or TLC, with column chromatography as the primary purification tool .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Variables to test include:

- Catalysts : Transition metals (e.g., palladium/copper) or organocatalysts to accelerate condensation steps .

- Solvent systems : Polar aprotic solvents (e.g., DMF) under inert atmospheres may improve reactivity .

- Temperature control : Gradual heating (e.g., 200°C for 1 h in condensation steps) minimizes side reactions .

- Workflow : Stepwise addition of reagents (e.g., portion-wise LiOH addition) enhances reproducibility .

Q. How to resolve contradictions in spectral or biological activity data?

- Cross-validation : Use X-ray crystallography to confirm ambiguous NMR/IR peaks .

- Dose-response assays : For biological studies, test multiple concentrations in receptor binding or microbial inhibition assays to address variability in reported activity .

- Computational modeling : Compare DFT-calculated spectra with experimental data to identify misassignments .

Q. What role does the pyrrolidine group play in the compound’s physicochemical properties?

- Solubility : The pyrrolidine moiety enhances water solubility via tertiary amine protonation under acidic conditions, critical for in vitro assays .

- Conformational rigidity : The five-membered ring restricts rotational freedom, influencing binding affinity in receptor studies (e.g., opioid receptor analogs) .

Q. How can computational methods predict the compound’s biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., benzimidazole derivatives targeting opioid receptors) .

- QSAR models : Use substituent parameters (e.g., Hammett constants) to correlate structural features (e.g., 4-ethylphenyl group) with activity trends .

Methodological Challenges in Scaling Synthesis

Q. What are the pitfalls in scaling up synthesis for preclinical studies?

- Exothermic reactions : Use controlled addition of reagents (e.g., LiOH in water) to avoid thermal runaway during condensation .

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for larger batches .

Applications in Materials Science

Q. How is the compound utilized in dendrimer or polymer design?

- Functionalization : The pyrrolidine-ethylamine backbone serves as a linker in dendrons, enabling surface modification with charged groups (e.g., cyclic ammoniums) for micelle formation .

- Fluorescence studies : Maleimide-functionalized derivatives exhibit emission at 520–540 nm, useful in tracking dendrimer assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.